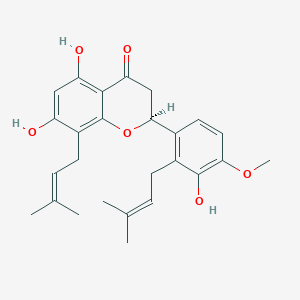
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 3', a methoxy group at position 4' and prenyl groups at positions 8 and 2'. Isolated from Dendrolobium lanceolatum, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a trihydroxyflavanone, a monomethoxyflavanone and a member of 4'-methoxyflavanones. It derives from a (2S)-flavanone.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research has shown that flavanones, similar in structure to 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone, possess antibacterial and antifungal properties. A study on Eysenhardtia texana revealed the isolation of novel antibacterial and antifungal flavanones, highlighting the potential of such compounds in combating microbial infections (Wächter et al., 1999). Similarly, research on Erythrina livingstoniana identified new flavanones with antibacterial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antioxidant properties (Bedane et al., 2015).
Antimicrobial and Antimalarial Activities
Compounds structurally related to the specified flavanone have demonstrated antimicrobial and antimalarial activities. For instance, flavanones isolated from Tripterygium wilfordii showed significant antimicrobial activities against various pathogens and exhibited antimalarial properties (Chen et al., 2017). This suggests potential applications of such flavanones in developing treatments for infectious diseases.
Chemical Synthesis and Conversion
Flavanones, including those structurally similar to the compound , have been subjects of chemical synthesis studies. Research focusing on the direct conversion of flavanones to other compounds, such as quinolones, reveals the versatility and potential applications of these flavanones in synthetic chemistry and pharmaceuticals (Sato et al., 1999).
Potential in Cancer Chemoprevention
Flavanones related to 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone have been studied for their potential in cancer chemoprevention. A study on Tephrosia toxicaria indicated the isolation of flavanones that induced quinone reductase, a marker for cancer chemopreventive potential (Jang et al., 2003).
Inhibitory Activity Against Cyclooxygenase-2
Research has also explored the potential of flavanones in inhibiting cyclooxygenase-2, an enzyme associated with inflammation and pain. A study on Macaranga conifera identified prenylated flavonoids that inhibited cyclooxygenase-2, suggesting their potential use in developing anti-inflammatory drugs (Jang et al., 2002).
Propriétés
Nom du produit |
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone |
|---|---|
Formule moléculaire |
C26H30O6 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-22(31-5)25(17)30)23-13-21(29)24-20(28)12-19(27)18(26(24)32-23)9-7-15(3)4/h6-7,10-12,23,27-28,30H,8-9,13H2,1-5H3/t23-/m0/s1 |
Clé InChI |
LGSFAJAWSUQNON-QHCPKHFHSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1O)OC)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)

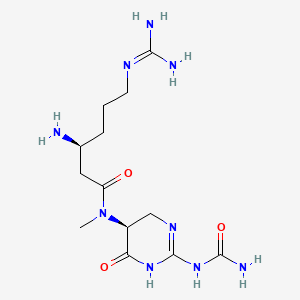

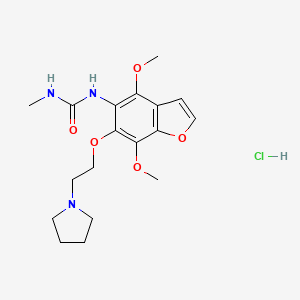
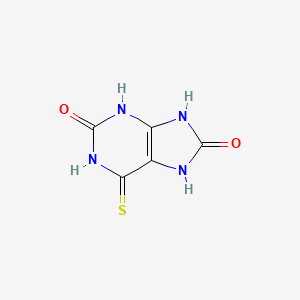
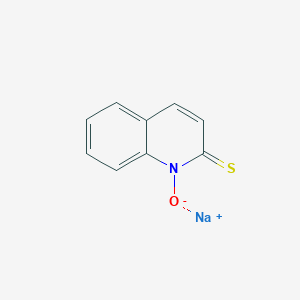


![[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1227841.png)
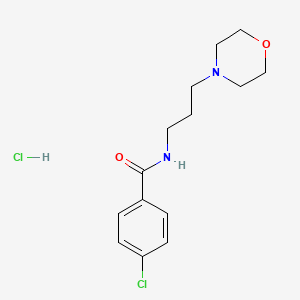
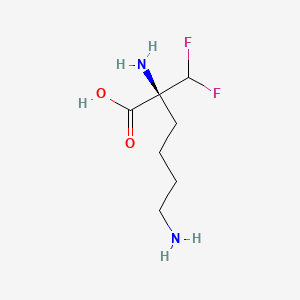
![3-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]-N-[2-(2-methyl-1-piperidinyl)ethyl]propanamide](/img/structure/B1227848.png)
![3-[5-Amino-3-(4-chlorophenyl)-1-pyrazolyl]propanoic acid ethyl ester](/img/structure/B1227849.png)